Methyl 3-acetyl-1,3-thiazolidine-4-carboxylate

Description

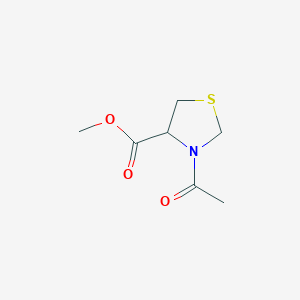

Methyl 3-acetyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules .

Properties

CAS No. |

76906-12-2 |

|---|---|

Molecular Formula |

C7H11NO3S |

Molecular Weight |

189.23 g/mol |

IUPAC Name |

methyl 3-acetyl-1,3-thiazolidine-4-carboxylate |

InChI |

InChI=1S/C7H11NO3S/c1-5(9)8-4-12-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3 |

InChI Key |

ZUWKFZCERVATHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CSCC1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-acetyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to improve yield, purity, and selectivity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are commonly used to achieve efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-acetyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including cyclization, oxidation, and substitution. For example, it can undergo base-induced cyclization to form bicyclic compounds with high enantiomeric purity .

Common Reagents and Conditions: Common reagents used in these reactions include oxalyl chloride, acetonitrile, and various bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .

Major Products Formed: The major products formed from these reactions include bicyclic thiazolidine derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

Methyl 3-acetyl-1,3-thiazolidine-4-carboxylate has a wide range of scientific research applications. It is used in the synthesis of bioactive molecules with anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it serves as a valuable intermediate in medicinal chemistry for the development of new drug candidates .

Mechanism of Action

The mechanism of action of methyl 3-acetyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring enhance its pharmacological properties, allowing it to interact with various enzymes and receptors in biological systems. This interaction leads to the modulation of biochemical pathways, resulting in its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to methyl 3-acetyl-1,3-thiazolidine-4-carboxylate include other thiazolidine derivatives such as methyl (4R)-3-(2-diazo-3-oxobutanoyl)thiazolidine-4-carboxylate and methyl (4R)-3-(2-diazo-3-oxobutanoyl)-2,2-dimethylthiazolidine-4-carboxylate .

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of acetyl and carboxylate groups, which contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in both synthetic and medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.